molecular formula C7H4BrClO2 B1265921 3-Bromo-2-chlorobenzoic acid CAS No. 56961-27-4

3-Bromo-2-chlorobenzoic acid

Cat. No. B1265921
Key on ui cas rn: 56961-27-4
M. Wt: 235.46 g/mol
InChI Key: LNURMIDMOXCNEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09221832B2

Procedure details

To a solution of 3-bromo-2-chlorobenzoic acid (1.79 mmol) in 12 mL THF were added N,O-dimethylhydroxylamine HCl (2.32 mmol), EDC.HCl (4.29 mmol) and pyridine (2.68 mmol) at 0° C. The cooling bath was removed and stirring was continued at RT overnight. The reaction was diluted with DCM and extracted with water, sat. aq. NH4Cl solution, sat. aq. NaHCO3 solution, dried over MgSO4 and concentrated in vacuo. Purification by CC (KP-SIL™ from Biotage) using Hept to EtOAc gives the desired compound as colorless oil.
Quantity
1.79 mmol
Type
reactant
Reaction Step One
Name
N,O-dimethylhydroxylamine HCl
Quantity
2.32 mmol
Type
reactant
Reaction Step One
Quantity
4.29 mmol
Type
reactant
Reaction Step One
Quantity
2.68 mmol
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([Cl:11])=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5](O)=[O:6].Cl.[CH3:13][NH:14][O:15][CH3:16].CCN=C=NCCCN(C)C.Cl.N1C=CC=CC=1>C1COCC1>[Br:1][C:2]1[C:3]([Cl:11])=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5]([N:14]([O:15][CH3:16])[CH3:13])=[O:6] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
1.79 mmol
Type
reactant
Smiles
BrC=1C(=C(C(=O)O)C=CC1)Cl
Name
N,O-dimethylhydroxylamine HCl
Quantity
2.32 mmol
Type
reactant
Smiles
Cl.CNOC
Name
Quantity
4.29 mmol
Type
reactant
Smiles
CCN=C=NCCCN(C)C.Cl
Name
Quantity
2.68 mmol
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
12 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The cooling bath was removed
ADDITION
Type
ADDITION
Details
The reaction was diluted with DCM
EXTRACTION
Type
EXTRACTION
Details
extracted with water, sat. aq. NH4Cl solution, sat. aq. NaHCO3 solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification by CC (KP-SIL™ from Biotage)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC=1C(=C(C(=O)N(C)OC)C=CC1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.